3-Bromopyridine-4-thiol

Catalog No.
S732349
CAS No.
82264-72-0
M.F
C5H4BrNS
M. Wt
190.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromopyridine-4-thiol

CAS Number

82264-72-0

Product Name

3-Bromopyridine-4-thiol

IUPAC Name

3-bromo-1H-pyridine-4-thione

Molecular Formula

C5H4BrNS

Molecular Weight

190.06 g/mol

InChI

InChI=1S/C5H4BrNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8)

InChI Key

JXMSCHXZXYCDEM-UHFFFAOYSA-N

SMILES

C1=CNC=C(C1=S)Br

Canonical SMILES

C1=CNC=C(C1=S)Br

Availability and Properties of 3-Bromopyridine-4-thiol

Limited Research on 3-Bromopyridine-4-thiol

One study describes the synthesis of 3-Bromopyridine-4-thiol as an intermediate step in the preparation of other compounds []. This suggests that researchers may be using 3-Bromopyridine-4-thiol as a building block for the synthesis of more complex molecules with potential applications in various fields.

Further Research Directions

The limited published research on 3-Bromopyridine-4-thiol suggests potential for further exploration in various scientific research areas. Its unique chemical structure, combining a pyridine ring, a bromine atom, and a thiol group, could hold promise for applications in:

  • Medicinal chemistry: The presence of the thiol group, which can participate in various chemical reactions, could be of interest for developing new drugs or therapeutic agents [].
  • Material science: The combination of aromatic and heteroaromatic groups in 3-Bromopyridine-4-thiol could be useful for designing new materials with specific properties, such as conductivity or self-assembly capabilities [].
  • Organic chemistry: The reactivity of 3-Bromopyridine-4-thiol could be explored for the development of new synthetic methodologies or the selective modification of other molecules [].

3-Bromopyridine-4-thiol, also known as 3-bromo-1H-pyridine-4-thione, is a heterocyclic compound characterized by the presence of a bromine atom and a thiol group attached to a pyridine ring. Its chemical formula is C5H4BrNSC_5H_4BrNS, and it has a molecular weight of approximately 202.06 g/mol. The compound features a five-membered aromatic ring with nitrogen, sulfur, and bromine substituents, which contribute to its unique chemical properties and reactivity.

, primarily due to the presence of the bromine atom and the thiol group. Key reactions include:

  • Base-Catalyzed Aryl Halide Isomerization: This reaction allows for the transformation of 3-bromopyridine-4-thiol into 4-bromopyridine derivatives through a mechanism involving pyridyne intermediates. This process is significant for achieving selective substitution at the 4-position of the pyridine ring .
  • Nucleophilic Substitution Reactions: The thiol group can act as a nucleophile, allowing for reactions with electrophiles, which can lead to the formation of various thiol derivatives .
  • Formation of Thiolates: In basic conditions, the thiol group can deprotonate to form a thiolate, which is a more reactive species that can participate in further nucleophilic reactions .

The synthesis of 3-bromopyridine-4-thiol can be achieved through various methods:

  • Bromination of Pyridine Derivatives: Starting from 4-thiopyridine or related compounds, bromination can be performed using brominating agents such as N-bromosuccinimide under controlled conditions.
  • Nucleophilic Substitution Reactions: The introduction of the thiol group can be accomplished by reacting suitable pyridine derivatives with thiols or thiolates in the presence of appropriate catalysts or bases .
  • Base-Catalyzed Isomerization: As mentioned earlier, this method can also lead to the formation of 3-bromopyridine-4-thiol from other brominated pyridine derivatives through isomerization processes .

3-Bromopyridine-4-thiol has several applications in different fields:

  • Pharmaceutical Industry: Its derivatives are explored for potential use as pharmaceuticals due to their biological activities.
  • Material Science: The compound may serve as an intermediate in the synthesis of advanced materials or ligands in coordination chemistry.
  • Agriculture: Compounds with similar structures have been investigated for use as agrochemicals or pesticides.

Studies on interaction mechanisms involving 3-bromopyridine-4-thiol focus on its reactivity with various biological targets. These interactions may include:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins could provide insights into its potential therapeutic applications.
  • Enzyme Inhibition Assays: Assessing whether 3-bromopyridine-4-thiol acts as an inhibitor for certain enzymes could reveal its utility in drug development.

Several compounds share structural similarities with 3-bromopyridine-4-thiol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-BromopyridineBromine at the 2-positionDifferent substitution pattern affects reactivity
4-BromothiophenolContains a bromophenol structureExhibits strong electron-withdrawing properties
3-MercaptopyridineContains a mercapto group instead of bromineMore reactive due to the absence of halogen
3-PyridylthioureaContains a thiourea functional groupPotentially useful in agricultural applications

The uniqueness of 3-bromopyridine-4-thiol lies in its combination of bromination and thiolation on the pyridine ring, which can lead to distinctive reactivity patterns not observed in other similar compounds. This makes it an interesting candidate for further research and development in various scientific fields.

XLogP3

1.6

Dates

Modify: 2023-08-15

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